molecular formula C29H49ClN2O4S B13750912 Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo- CAS No. 62563-16-0

Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-

Cat. No.: B13750912
CAS No.: 62563-16-0
M. Wt: 557.2 g/mol
InChI Key: JRLRLQORDCAMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo- is a complex organic compound with the chemical formula C₂₉H₄₉ClN₂O₄S. It is characterized by its unique structure, which includes a pentanamide backbone, a chlorinated phenyl ring, and a hexadecylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo- typically involves multiple stepsThe final step involves the formation of the pentanamide backbone under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is common to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo- involves its interaction with specific molecular targets. The hexadecylsulfonyl group may interact with cellular membranes, while the chlorinated phenyl ring can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, making the compound of interest for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[[2-[[[2-hydroxy-5-(1,1,3,3-tetramethylbutyl)phenyl]methyl]amino]ethyl]thio]-4,4-dimethyl-3-oxo-
  • Pentanamide, N-(2,5-dimethoxyphenyl)-5-chloro-

Uniqueness

Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62563-16-0

Molecular Formula

C29H49ClN2O4S

Molecular Weight

557.2 g/mol

IUPAC Name

N-[2-chloro-5-(hexadecylsulfonylamino)phenyl]-4,4-dimethyl-3-oxopentanamide

InChI

InChI=1S/C29H49ClN2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-37(35,36)32-24-19-20-25(30)26(22-24)31-28(34)23-27(33)29(2,3)4/h19-20,22,32H,5-18,21,23H2,1-4H3,(H,31,34)

InChI Key

JRLRLQORDCAMLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.